4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine
Description
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with piperidine and a piperazine-linked imidazole moiety. Its molecular formula is C₂₃H₂₈N₈O, with a molecular weight of 432.52 g/mol . The structure integrates key pharmacophores:
Properties
IUPAC Name |
[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O/c31-22(29-12-10-28(11-13-29)19-6-2-3-7-23-19)18-15-30(17-26-18)21-14-20(24-16-25-21)27-8-4-1-5-9-27/h2-3,6-7,14-17H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSDBUAKQALLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Insights
Core Heterocycle Modifications: Pyrimidine vs. pyrazolopyrimidine (e.g., ): Pyrimidine derivatives generally exhibit better solubility and kinase selectivity, whereas pyrazolopyrimidines show broader anticancer activity but poorer bioavailability .
Substituent Impact :
- Trifluoromethyl groups (e.g., ) improve metabolic stability but introduce toxicity risks due to bioaccumulation.
- Piperazine-carbonyl linkers (common in ) enable conformational flexibility, critical for target engagement in enzyme inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) for imidazole-pyrimidine coupling , followed by piperazine-carbonyl conjugation under high-temperature conditions (160°C, as in ).
- In contrast, pyrazolopyrimidines (e.g., ) require multi-step cyclization, reducing overall yield .
Research Findings and Challenges
- Pharmacological Potential: Imidazole-pyrimidine hybrids (e.g., ) show promise in silico as kinase inhibitors, but in vivo efficacy remains unvalidated.
- Toxicity and Stability : Trifluoromethyl-substituted analogs () highlight the trade-off between metabolic stability and toxicity, necessitating careful substituent design.
- Synthetic Optimization : High-temperature reactions () risk decomposition, suggesting a need for milder conditions or catalysts.
Biological Activity
The compound 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (CAS Number: 1251595-28-4) has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex heterocyclic structure that may interact with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 409.49 g/mol. The structure includes multiple functional groups, including piperidine and piperazine moieties, which are known for their pharmacological relevance.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, possibly involving the modulation of signaling pathways related to cell survival and apoptosis.
- Antimicrobial Properties : There is emerging evidence that derivatives of this compound exhibit antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of imidazole and pyridine rings contributes to its bioactivity.
The biological activity of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can be attributed to its ability to interact with specific biological macromolecules:
- Receptor Binding : The compound may act as a ligand for various receptors, including opioid receptors, which are implicated in pain modulation and mood regulation.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, such as kinases or proteases, thus affecting cellular processes.
Anticancer Studies
A study conducted by researchers at PubMed evaluated the anticancer potential of related piperidine derivatives. These compounds showed selective binding affinities for delta-opioid receptors and demonstrated significant antiproliferative effects on cancer cell lines.
Antimicrobial Activity
Research published in PMC highlighted the antibacterial properties of imidazole derivatives against Helicobacter pylori. The study found that certain structural modifications enhanced their efficacy against resistant strains.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anti-cancer |
| Compound B | Structure B | Strong antimicrobial |
| Target Compound | Target Structure | Potential anticancer & antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
